3-Chloro-5-(trifluoromethoxy)benzamide
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Overview
Description
3-Chloro-5-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5ClF3NO2 and a molecular weight of 239.58 g/mol It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chloro group (-Cl) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-nitrobenzamide with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for 3-Chloro-5-(trifluoromethoxy)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of corresponding amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(trifluoromethoxy)benzamide
- 3-Chloro-2-(trifluoromethoxy)benzamide
- 3-Bromo-5-(trifluoromethoxy)benzamide
Uniqueness
3-Chloro-5-(trifluoromethoxy)benzamide is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the benzamide core. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
3-Chloro-5-(trifluoromethoxy)benzamide is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₄ClF₃NO. The compound features a benzene ring substituted with a chlorine atom and a trifluoromethoxy group, along with an amide functional group. The trifluoromethoxy moiety is particularly notable for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits moderate antibacterial activity against various bacterial strains. A study published in Molecules highlighted its potential as an antimicrobial agent, suggesting that it could be effective against specific pathogens .
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 12 | 64 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by interfering with key cellular processes. For instance, it has shown inhibitory activity against specific kinases involved in cancer progression, which could lead to the development of novel anticancer therapies .
Enzyme Inhibition
This compound has demonstrated inhibitory effects on various enzymes, particularly kinases. A study in Bioorganic & Medicinal Chemistry Letters reported that this compound could inhibit kinases that play critical roles in cell signaling pathways, potentially offering therapeutic benefits in diseases characterized by abnormal kinase activity .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Enzyme Binding: The compound may bind to the active sites of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways.
- Cell Membrane Interaction: Its hydrophobic properties may facilitate interaction with cell membranes, influencing membrane fluidity and permeability.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with similar structures can induce oxidative stress within cells, leading to apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy : In a case study examining the antibacterial properties of this compound, researchers treated cultures of Staphylococcus aureus with varying concentrations of the compound. Results indicated a dose-dependent response, with significant inhibition observed at higher concentrations .
- Cancer Cell Line Study : Another study focused on the effects of this compound on breast cancer cell lines (MCF-7). The results showed a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDDYHINQOQMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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